molecular formula C19H30O2 B12635762 Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate CAS No. 920266-34-8

Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate

Cat. No.: B12635762
CAS No.: 920266-34-8
M. Wt: 290.4 g/mol
InChI Key: UCDRXXDPIGUOMV-UHFFFAOYSA-N
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Description

Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate is an organic compound with a complex structure that includes multiple functional groups such as alkenes, alkynes, and esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate typically involves multi-step organic reactions. One common method involves the coupling of hex-5-en-1-yl with 4,9-dimethyldec-8-en-2-ynoate under specific conditions that promote ester formation. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hex-5-en-1-yl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of an ester.

    2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine: Contains a benzodioxine substructure, offering different pharmacological properties.

Properties

CAS No.

920266-34-8

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 4-hex-5-enyl-4,9-dimethyldec-8-en-2-ynoate

InChI

InChI=1S/C19H30O2/c1-6-7-8-10-14-19(4,16-13-18(20)21-5)15-11-9-12-17(2)3/h6,12H,1,7-11,14-15H2,2-5H3

InChI Key

UCDRXXDPIGUOMV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCC(C)(CCCCC=C)C#CC(=O)OC)C

Origin of Product

United States

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